Superior Catalytic Efficiency (kcat/Km) for Human CPO Versus FA-FF, FA-FA, and FA-KA
FA-Glu-Glu-OH (fa-EE) exhibits the highest catalytic efficiency (kcat/Km) for human carboxypeptidase O among four tested FA-dipeptide substrates. Kinetic parameters were determined at pH 7.5, 25 °C using purified human CPO [1]. The kcat/Km value for FA-Glu-Glu-OH is 26.5 ± 7.5 mM⁻¹s⁻¹, which is 8.5-fold higher than fa-FA (3.1 ± 0.9 mM⁻¹s⁻¹), 27-fold higher than fa-KA (0.98 ± 0.12 mM⁻¹s⁻¹), and 28-fold higher than fa-FF (0.95 ± 0.15 mM⁻¹s⁻¹) [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 26.5 ± 7.5 mM⁻¹s⁻¹ |
| Comparator Or Baseline | fa-FF: 0.95 ± 0.15 mM⁻¹s⁻¹; fa-FA: 3.1 ± 0.9 mM⁻¹s⁻¹; fa-KA: 0.98 ± 0.12 mM⁻¹s⁻¹ |
| Quantified Difference | 8.5-fold to 28-fold higher for FA-Glu-Glu-OH |
| Conditions | pH 7.5, 25 °C, purified human CPO; substrate concentration range 30 μM–1 mM |
Why This Matters
The >8-fold higher catalytic efficiency of FA-Glu-Glu-OH over the next-best FA-peptide ensures maximal assay sensitivity and dynamic range when measuring human CPO activity or screening inhibitors.
- [1] Lyons PJ, Fricker LD. Carboxypeptidase O is a glycosylphosphatidylinositol-anchored intestinal peptidase with acidic amino acid specificity. J Biol Chem. 2011;286(45):39023-39032. doi:10.1074/jbc.M111.265819. View Source
